molecular formula C11H18ClNO B1522016 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride CAS No. 1197466-21-9

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

Cat. No. B1522016
M. Wt: 215.72 g/mol
InChI Key: BMDHTOYUAFZPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR, and IR spectroscopy are used to determine the detailed 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like mass spectrometry might be used to determine the compound’s molecular weight .

Scientific Research Applications

Benzoxazine Chemistry and Monomer Synthesis

Benzoxazine monomers are synthesized through reactions involving compounds with functionalities similar to "3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride." For instance, the novel synthesis of benzoxazine monomers and oligomers involves intermediates such as 1,3,5-triphenylhexahydro-1,3,5-triazine reacting with bisphenol-A and formaldehyde. This process is crucial for creating bifunctional benzoxazine monomers, indicating the role of amine derivatives in the development of high-performance polymers (Brunovska, Liu, & Ishida, 1999).

Drug Activation Mechanism

In medicinal chemistry, understanding the mechanism of drug activation is vital. A study on benzoxaboroles, a class of compounds with potential for treating infectious diseases, reveals the importance of amine-containing molecules in drug activation. This research highlights the enzymatic pathways involving host and parasite metabolism, contributing to the activation of antimicrobial compounds, showcasing the potential application of amine derivatives in developing therapeutic agents (Zhang et al., 2018).

Safety And Hazards

Safety data sheets provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

This could involve predicting or suggesting further studies or applications for the compound based on its properties and reactivity .

properties

IUPAC Name

2-methyl-3-phenylmethoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHTOYUAFZPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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